N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
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Overview
Description
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the intermediate: Starting with 2-cyano-4,5-dimethoxybenzaldehyde, which undergoes a reaction with a suitable amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acylation: The amine is acylated with 2-(4-phenyl-1-piperazinyl)acetyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The cyano and methoxy groups, along with the piperazine ring, could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE
- N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-ETHYL-1-PIPERAZINYL)ACETAMIDE
Uniqueness
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE is unique due to the presence of the phenyl group on the piperazine ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents on the piperazine ring.
Properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-19-12-16(14-22)18(13-20(19)28-2)23-21(26)15-24-8-10-25(11-9-24)17-6-4-3-5-7-17/h3-7,12-13H,8-11,15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZWRPZUPWCPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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